molecular formula C9H10BrNO B2898332 1-(3-Bromopyridin-4-yl)cyclobutanol CAS No. 889687-37-0

1-(3-Bromopyridin-4-yl)cyclobutanol

Cat. No. B2898332
CAS RN: 889687-37-0
M. Wt: 228.089
InChI Key: LPEXMEMRRQVXBQ-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)cyclobutanol is an organic compound with the molecular formula C9H10BrNO . It has a molecular weight of 228.089. The IUPAC name for this compound is 1-(3-bromo-4-pyridyl)cyclobutanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrNO/c10-8-6-11-5-2-7(8)9(12)3-1-4-9/h2,5-6,12H,1,3-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at 2-8°C .

Scientific Research Applications

Analytical Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used for identifying and characterizing 1-(3-Bromopyridin-4-yl)cyclobutanol. NMR provides detailed information about the molecule, such as the number and types of hydrogen and carbon atoms, chemical shifts, and coupling patterns. Other techniques like mass spectrometry and X-ray crystallography are also utilized alongside NMR for more comprehensive structural analysis​​.

Biological Properties

Research has explored the cytotoxic effects of this compound on breast cancer cells, indicating its potential in anti-cancer drug development. However, the broader spectrum of its biological properties remains under-researched and warrants further investigation​​.

Toxicity and Safety in Scientific Experiments

Currently, there is no substantial evidence pointing to specific toxicity or safety concerns associated with this compound in a research context. Nonetheless, standard precautions are advised due to its reactive nature​​.

Applications in Scientific Experiments

This compound is a versatile building block in synthesizing biologically active molecules and serves as a reagent in various organic reactions. Its potential as a cytotoxic agent against breast cancer cells is a notable area of interest​​.

Biotransformation Capabilities

Studies have shown that certain microorganisms, such as Burkholderia sp. MAK1, can metabolize pyridine derivatives, which include compounds similar to this compound. This biotransformation process involves the hydroxylation of these derivatives, leading to the production of various metabolites. Such capabilities highlight the potential for bio-catalytic applications in chemical synthesis​​.

Mechanism of Action

The mechanism of action for 1-(3-Bromopyridin-4-yl)cyclobutanol is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which would depend on the specific context of use .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

1-(3-bromopyridin-4-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-6-11-5-2-7(8)9(12)3-1-4-9/h2,5-6,12H,1,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEXMEMRRQVXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=C(C=NC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-bromopyridine (1 g, 6.329 mmol) was reacted with cylcobutanone (0.93 mL, 6.369 mmol), n-butyl lithium (4.02 mL, 7.64 mmol) and diisopropyl amine (0.99 mL, 7.005 mmol) in dry THF to afford the crude product. Purification by column chromatography on silica gel (40% ethyl acetate in hexane) afforded 802 mg of the product (55% yield). LCMS Purity: 79%, m/z=227.9 (M+1)
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.93 mL
Type
reactant
Reaction Step One
Quantity
4.02 mL
Type
reactant
Reaction Step One
Quantity
0.99 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
55%

Synthesis routes and methods II

Procedure details

3-Bromopyridine (1 g, 6.3 mmol) was added in a dropwise fashion to a stirred, −78° C. solution of lithium diisopropylamide (1.8 M commercial solution; 3.7 mL, 6.7 mmol) in THF (16 mL). After 10 minutes, cyclobutanone (0.52 mL, 7.0 mmol) was added dropwise and stirring was continued for 1 hour at −78° C., prior to warming to ambient temperature. After stirring for a further 30 minutes, the reaction was quenched by addition of saturated aqueous NH4Cl (10 mL) and the mixture partitioned between EtOAc (100 mL) and water (100 mL). The organic fraction was washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The resulting crude product was purified by flash column chromatography on silica (eluent 50% EOAc/isohexane) to afford 1-(3-bromopyridin-4-yl)cyclobutanol as an off-white solid (412 mg). m/z (ES+) 228/230 [MH+].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.52 mL
Type
reactant
Reaction Step Two

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